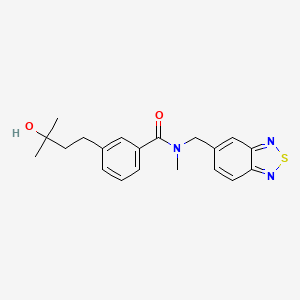

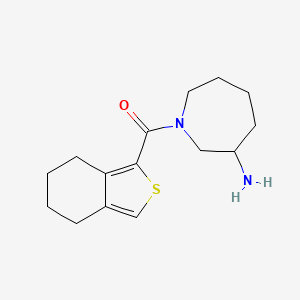

![molecular formula C19H20N4O2 B5552899 3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multiple steps, including the reaction of appropriate precursors under controlled conditions. For instance, Kumara et al. (2018) described the synthesis and characterization of a novel pyrazole derivative, highlighting the use of NMR, mass spectra, and X-ray diffraction studies for structural confirmation (K. Kumara et al., 2018). Similarly, Hassan et al. (2014) discussed the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental analysis and spectral data (Ashraf S. Hassan et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly employed to analyze the molecular structure of pyrazole derivatives. Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a pyrazole derivative, with its structure confirmed unambiguously by single-crystal X-ray analysis (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, Yıldırım et al. (2005) explored the functionalization reactions of a pyrazole derivative, providing insight into its chemical reactivity and potential applications (İ. Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and optical characteristics, are crucial for their practical applications. Tamer et al. (2015) conducted a combined experimental and theoretical study on a pyrazole derivative, evaluating its nonlinear optical properties and thermal stability (Ö. Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity and interaction with various substrates, are of significant interest. Zhu et al. (2014) synthesized a series of pyrazole carboxamides and evaluated their insecticidal and fungicidal activities, showcasing the chemical utility of these compounds (Hongwei Zhu et al., 2014).

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry :

- A study discussed the synthesis and characterization of similar pyrazole derivatives, highlighting their potential in creating new molecular structures for various applications (Hassan, Hafez, & Osman, 2014). These compounds were evaluated for their in vitro cytotoxic activity, indicating their relevance in medicinal chemistry research.

- Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating the compound's utility in creating structurally diverse molecules with potential pharmacological activities (Hassan, Hafez, Osman, & Ali, 2015).

Exploration in Medicinal Chemistry :

- Research has been conducted on similar compounds for their binding affinity for CB1 cannabinoid receptors, which is significant for developing medical imaging tracers (Tobiishi et al., 2007). This research opens pathways for further exploration in the field of neurology and pharmacology.

Structural Analysis and Theoretical Studies :

- Theoretical studies have been carried out to understand the reaction mechanisms and structural properties of related pyrazole derivatives. Such research provides valuable insights into the chemical behavior and potential applications of these compounds (Yıldırım, Kandemirli, & Demir, 2005).

Application in Fungicides and Anti-inflammatory Agents :

- Pyrazole derivatives have been synthesized for potential use as systemic fungicides, showcasing their relevance in agricultural chemistry (Huppatz, 1985). This application highlights the compound's utility in crop protection.

- Another study synthesized pyrazolo[1,5-a]pyrimidine derivatives for anti-inflammatory and anti-cancer activities, demonstrating the compound's potential in drug development (Kaping et al., 2016).

properties

IUPAC Name |

3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-25-16-9-4-6-14(12-16)17-13-18(23-22-17)19(24)21-11-5-8-15-7-2-3-10-20-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCOWGPIBSJKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCCCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)